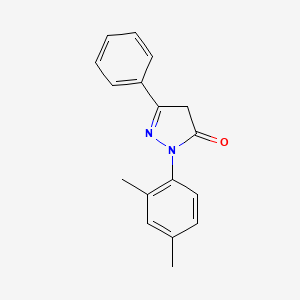

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one

Description

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-8-9-16(13(2)10-12)19-17(20)11-15(18-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZVVRSAOFCMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429065 | |

| Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003751-09-4 | |

| Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Scheme:

- Starting materials: 2,4-dimethylphenylhydrazine and benzoylacetone

- Reaction conditions: Acidic or basic medium, often refluxed in solvents like methanol or acetic acid

- Outcome: Formation of the pyrazole-5-one ring with phenyl and 2,4-dimethylphenyl substituents at N1 and C3 positions, respectively

This method is widely reported due to its straightforwardness and relatively high yields.

Detailed Preparation Methods

Condensation under Acidic Conditions

- Procedure: 2,4-dimethylphenylhydrazine is reacted with benzoylacetone in glacial acetic acid with sodium acetate as a base catalyst.

- Conditions: Stirring at room temperature for 24 hours or refluxing for shorter times.

- Work-up: The reaction mixture is poured into ice water to precipitate the product, which is then filtered, dried, and recrystallized from ethanol or methanol.

- Yield: Typically high, around 85-95%.

- Advantages: Mild conditions, good purity, and no need for complex purification steps.

Reflux in Methanol

- Procedure: The hydrazine and β-keto ester are refluxed in methanol for 15 hours.

- Work-up: Concentration of the reaction mixture followed by precipitation in ice water.

- Yield: Comparable to acidic conditions, often around 90%.

- Advantages: Methanol is a common solvent, and the method is scalable.

Reflux with β-Keto Esters and Hydrazine Derivatives

- Variations include using ethyl acetoacetate or ethyl benzoylacetate as β-keto esters.

- The reaction can be catalyzed by sodium acetate or other bases.

- Post-reaction purification often involves crystallization from isopropanol-water mixtures to enhance purity.

Use of Reducing Agents and Water-Phase Reactions

- Some methods incorporate reducing agents to prevent oxidation of hydrazine derivatives, improving yield and product stability.

- Water-phase or aqueous-organic biphasic systems reduce organic solvent use and simplify work-up.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Effect on Outcome |

|---|---|---|

| Reaction time | 3–24 hours | Longer times improve conversion but may increase side products |

| Temperature | Room temperature to reflux | Reflux accelerates reaction, improves yield |

| Solvent | Acetic acid, methanol, isopropanol-water | Solvent choice affects solubility and purity |

| Catalyst/Base | Sodium acetate (0.1 eq) | Facilitates cyclization and condensation |

| Purification | Crystallization from ethanol or isopropanol-water | Enhances purity and yield |

Research Findings and Comparative Analysis

Yield and Purity

- Methods using reflux in methanol or acetic acid with sodium acetate yield 85-95% pure product.

- Post-synthesis crystallization in isopropanol-water mixtures significantly improves purity, often yielding white crystalline powders with high melting points indicative of purity.

Structural Confirmation

- Characterization by IR, NMR, and mass spectrometry confirms the formation of the pyrazole ring and substitution pattern.

- IR spectra show characteristic C=O stretching around 1680 cm⁻¹.

- ^1H-NMR spectra display singlets corresponding to methyl groups on the dimethylphenyl ring and aromatic protons.

- Mass spectrometry confirms molecular ion peaks consistent with C17H16N2O (molecular weight ~264.32 g/mol).

Comparative Synthesis of Related Pyrazolones

- Similar pyrazolone derivatives synthesized from substituted phenylhydrazines and β-keto esters show that reaction conditions such as solvent, temperature, and catalyst influence regioselectivity and yield.

- Alkylation of pyrazolones post-synthesis can yield N- or O-methylated derivatives, but for this compound, direct cyclization remains the preferred route.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Solvent | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,4-Dimethylphenylhydrazine + benzoylacetone | Glacial acetic acid + sodium acetate | Stir 24 h RT or reflux | 85-90 | Crystallization from ethanol | Mild, high purity |

| 2 | 2,4-Dimethylphenylhydrazine + benzoylacetone | Methanol | Reflux 15 h | 90 | Precipitation in ice water | Scalable, common solvent |

| 3 | 2,4-Dimethylphenylhydrazine + ethyl benzoylacetate | Isopropanol-water | Reflux 3-5 h | 88-92 | Recrystallization | Improved purity, reduced oxidation |

| 4 | Hydrazine derivative + β-keto ester | Water-organic biphasic | Reflux 3-4 h | 85-90 | Filtration and drying | Environmentally friendly, cost-effective |

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dimethylphenyl rings, leading to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one exhibits various biological activities that make it a valuable compound in pharmacological research:

1. Anti-inflammatory Activity

- The compound has been studied for its ability to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is crucial for developing anti-inflammatory drugs .

- In experimental models, derivatives of this compound have shown significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium and indomethacin .

2. Analgesic Properties

- Research indicates that the compound may also possess analgesic effects, making it a candidate for pain relief therapies .

3. Antimicrobial Activity

- Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections .

4. Anticancer Potential

- Preliminary studies indicate that pyrazole derivatives may have anticancer properties, although further research is required to elucidate their efficacy and mechanisms .

Research Applications

The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its versatility allows researchers to explore new derivatives with enhanced biological activities.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2,4-dimethylphenyl group introduces steric hindrance, which may reduce molecular flexibility and influence binding interactions .

- Conjugation : Compounds with extended aromatic systems (e.g., naphthoyl or benzylidene groups) exhibit enhanced π-π stacking capabilities, relevant to crystallinity and solubility.

Critical Comparison :

- Solvents like DMF improve solubility of polar intermediates but may complicate purification .

- Substituents on hydrazines (e.g., 2,4-dimethylphenyl vs. dichlorophenyl) dictate reaction kinetics and product stability .

Physicochemical Properties

Biological Activity

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, analgesic, and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.32 g/mol. The compound features a pyrazole ring substituted with both a 2,4-dimethylphenyl group and a phenyl group.

Synthesis

The synthesis typically involves the cyclization of hydrazine derivatives with diketones or β-keto esters. A common method includes reacting 2,4-dimethylphenylhydrazine with benzoylacetone under acidic or basic conditions to form the pyrazole ring.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process by reducing the production of pro-inflammatory mediators .

Table 1: Summary of Anti-inflammatory Studies

| Study | Method | Findings |

|---|---|---|

| Selvam et al. | In vitro | Compounds showed up to 85% TNF-α inhibition at 10 µM |

| Chovatia et al. | In vitro | Tested against various bacterial strains; showed promising results |

Analgesic Activity

The compound has been evaluated for its analgesic effects in various models. It has demonstrated effectiveness comparable to standard analgesics, suggesting its potential for pain management .

Antimicrobial Activity

This compound has shown antimicrobial properties against several bacterial strains. For instance, studies have reported its effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups appears to enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition (%) | Reference |

|---|---|---|

| E. coli | 70% | Burguete et al. |

| S. aureus | 65% | Burguete et al. |

| Pseudomonas aeruginosa | 60% | Burguete et al. |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological pathways. It may modulate enzyme activity or receptor interactions that lead to its therapeutic effects. For example, inhibition of cyclooxygenase enzymes not only reduces inflammation but also alleviates pain symptoms associated with inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

- Selvam et al. synthesized novel derivatives and evaluated their anti-inflammatory activity using TNF-α assays, demonstrating significant inhibition compared to standard treatments.

- Burguete et al. focused on the antimicrobial properties of various pyrazole derivatives, finding that modifications in the chemical structure significantly influenced their effectiveness against pathogenic bacteria.

- Chovatia et al. reported on the synthesis and testing of pyrazole derivatives for anti-tubercular activity, indicating promising results against Mycobacterium tuberculosis strains.

Q & A

Q. How is polymorphism investigated for this compound?

- Slow evaporation : Crystallize from ethanol/water mixtures to isolate distinct polymorphs.

- PXRD : Diffraction peaks at 2θ = 12.5°, 15.8°, and 24.3° differentiate polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.